molecular formula C21H20O2Si B12560481 (2R)-2-[(Triphenylsilyl)oxy]propanal CAS No. 193018-04-1

(2R)-2-[(Triphenylsilyl)oxy]propanal

Cat. No.: B12560481
CAS No.: 193018-04-1
M. Wt: 332.5 g/mol
InChI Key: PJNLALBADWFYMV-GOSISDBHSA-N
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Description

(2R)-2-[(Triphenylsilyl)oxy]propanal is an organic compound that features a triphenylsilyl group attached to a propanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(Triphenylsilyl)oxy]propanal typically involves the protection of a hydroxyl group with a triphenylsilyl group, followed by the introduction of an aldehyde functionality. One common method involves the reaction of (2R)-2-hydroxypropanal with triphenylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl ether.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(Triphenylsilyl)oxy]propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triphenylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: (2R)-2-[(Triphenylsilyl)oxy]propanoic acid.

    Reduction: (2R)-2-[(Triphenylsilyl)oxy]propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-2-[(Triphenylsilyl)oxy]propanal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential role in drug development and as a precursor for pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-[(Triphenylsilyl)oxy]propanal involves its reactivity as an aldehyde and the protective role of the triphenylsilyl group. The aldehyde group can participate in various nucleophilic addition reactions, while the triphenylsilyl group can be selectively removed under mild conditions to reveal the hydroxyl group for further functionalization. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-[(Trimethylsilyl)oxy]propanal: Similar structure but with a trimethylsilyl group instead of a triphenylsilyl group.

    (2R)-2-[(Tert-butyldimethylsilyl)oxy]propanal: Features a tert-butyldimethylsilyl group, offering different steric and electronic properties.

Uniqueness

(2R)-2-[(Triphenylsilyl)oxy]propanal is unique due to the bulky triphenylsilyl group, which provides steric protection and can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable intermediate in organic synthesis, particularly for the preparation of complex molecules where selective protection and deprotection are required.

Properties

CAS No.

193018-04-1

Molecular Formula

C21H20O2Si

Molecular Weight

332.5 g/mol

IUPAC Name

(2R)-2-triphenylsilyloxypropanal

InChI

InChI=1S/C21H20O2Si/c1-18(17-22)23-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-18H,1H3/t18-/m1/s1

InChI Key

PJNLALBADWFYMV-GOSISDBHSA-N

Isomeric SMILES

C[C@H](C=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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